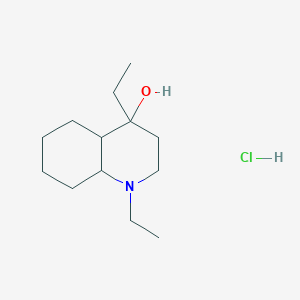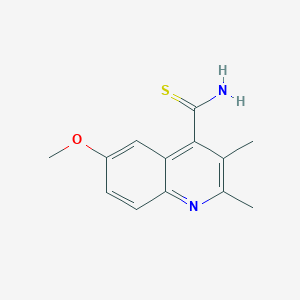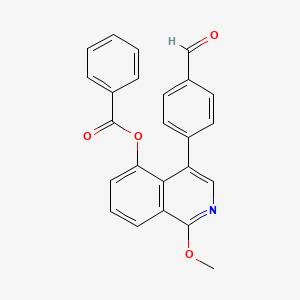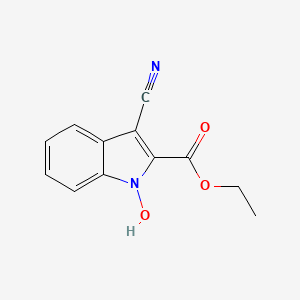![molecular formula C10H6N2S4 B12897191 5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)- CAS No. 125113-35-1](/img/structure/B12897191.png)
5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H,5’H-2,2’-bi[1,3]dithiolo[4,5-c]pyrrolylidene: is a heterocyclic compound with a unique structure that includes two fused dithiolo rings and a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H,5’H-2,2’-bi[1,3]dithiolo[4,5-c]pyrrolylidene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with sulfur sources to form the dithiolo rings. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5H,5’H-2,2’-bi[1,3]dithiolo[4,5-c]pyrrolylidene is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has shown promise in biological and medicinal research due to its potential as a bioactive molecule. Studies have explored its use as an inhibitor of specific enzymes and its potential therapeutic effects in treating diseases.
Industry: In industry, the compound is used in the development of organic electronic materials, such as organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Wirkmechanismus
The mechanism by which 5H,5’H-2,2’-bi[1,3]dithiolo[4,5-c]pyrrolylidene exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In materials science, its electronic properties are attributed to the conjugated system of the dithiolo and pyrrole rings, which facilitate charge transport.
Vergleich Mit ähnlichen Verbindungen
5H-1,3-Dithiolo[4,5-c]pyrrole: A related compound with a similar structure but lacking the bi-dithiolo configuration.
Tetrathiafulvalene: Another sulfur-containing heterocycle with applications in organic electronics.
Uniqueness: 5H,5’H-2,2’-bi[1,3]dithiolo[4,5-c]pyrrolylidene is unique due to its fused ring system, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for electronic applications.
Eigenschaften
CAS-Nummer |
125113-35-1 |
|---|---|
Molekularformel |
C10H6N2S4 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
2-(5H-[1,3]dithiolo[4,5-c]pyrrol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole |
InChI |
InChI=1S/C10H6N2S4/c1-5-6(2-11-1)14-9(13-5)10-15-7-3-12-4-8(7)16-10/h1-4,11-12H |
InChI-Schlüssel |
LORPDCNBXJCIRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CN1)SC(=C3SC4=CNC=C4S3)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid](/img/structure/B12897127.png)
![[1,3]Oxathiolo[4,5-d]pyrimidine](/img/structure/B12897130.png)

![1-{4-[2-(4-Methylphenyl)ethyl]piperazin-1-yl}isoquinoline](/img/structure/B12897140.png)


![3,5-Bis{4-[(hex-5-en-1-yl)oxy]phenyl}-1,2-oxazole](/img/structure/B12897159.png)
![1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12897169.png)
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897176.png)


![N-[1-(5-Ethyl-1,3-oxazol-2-yl)ethyl]-3-formamido-2-hydroxybenzamide](/img/structure/B12897193.png)
